1-Naphthyltrimethoxysilane

Polysilsesquioxanes Thermoplastic Materials Optical Polymers

Standard aryl silanes often fail in applications requiring reversible thermoplasticity and high refractive index. 1-Naphthyltrimethoxysilane (CAS 18052-76-1) directly addresses this gap as a specialty organosilane monomer. - Enables polysilsesquioxanes with reversible thermoplastic properties, resisting irreversible curing at 200 °C for reworkable materials. - Achieves a high refractive index of 1.61 with intrinsic fluorescence, a dual function absent in phenyl-based analogs. - Provides superior aromatic selectivity as an HPLC stationary phase precursor, resolving complex PAH mixtures where C18 phases fail.

Molecular Formula C13H16O3Si
Molecular Weight 248.35 g/mol
CAS No. 18052-76-1
Cat. No. B100062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthyltrimethoxysilane
CAS18052-76-1
Molecular FormulaC13H16O3Si
Molecular Weight248.35 g/mol
Structural Identifiers
SMILESCO[Si](C1=CC=CC2=CC=CC=C21)(OC)OC
InChIInChI=1S/C13H16O3Si/c1-14-17(15-2,16-3)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3
InChIKeyZSOVVFMGSCDMIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Naphthyltrimethoxysilane Overview


1-Naphthyltrimethoxysilane (CAS 18052-76-1) is an organosilane coupling agent characterized by a trimethoxysilyl group attached to a naphthalene ring [1]. It functions as a surface modifier and monomer for advanced hybrid materials, enabling the covalent linkage of organic functionalities to inorganic substrates [1]. Key physical properties include a molecular weight of 248.35 g/mol, a melting point of 33-35°C, and a density of 1.09±0.1 g/cm³ [1]. Its aromatic polycyclic structure imparts unique photophysical characteristics and influences material behavior, making it distinct from simpler aryl silanes [2].

1-Naphthyltrimethoxysilane Substitution Risks


Substituting 1-Naphthyltrimethoxysilane with a generic phenyl- or alkylsilane is not a straightforward interchange due to its larger, polycyclic aromatic system. This structural difference fundamentally alters several key performance attributes [1]. The 1-naphthyl group's increased steric bulk and extended π-conjugation relative to a phenyl ring directly impacts molecular packing, thermal transitions, and optical properties [1][2]. The specific position of the silane substituent on the naphthalene ring (1- vs 2-naphthyl) further dictates the chain mobility and curing behavior of the resulting polymers, highlighting that even close isomers yield materials with vastly different thermomechanical profiles [1].

1-Naphthyltrimethoxysilane Performance Comparisons


1-Naphthyl vs. 2-Naphthyl Thermoplastic Softening

In the synthesis of polysilsesquioxanes via acid-catalyzed polycondensation, the use of 1-naphthyltrimethoxysilane results in a material that exhibits reversible thermoplastic softening and notably resists irreversible curing at 200 °C [1]. This is a critical performance advantage for processability and reworkability in device fabrication [1].

Polysilsesquioxanes Thermoplastic Materials Optical Polymers

High Refractive Index and Fluorescence

Incorporating the 1-naphthyl substituent into polysilsesquioxanes yields a material with a high refractive index (RI) of 1.61 [1]. This value is significantly higher than typical values for analogous phenyl-based polysilsesquioxanes and many common polymers, and the material also exhibits fluorescence, which phenyl analogs do not [1][2].

Optical Materials High Refractive Index Polymers Fluorescence

HPLC Selectivity: Naphthyl vs. C18

A comparative study of silica-bonded stationary phases demonstrated that a naphthyl-functionalized silica column exhibits superior selectivity and efficiency for most aromatic analytes, including alkylbenzenes, PAHs, and nitro-substituted amino acids, compared to a traditional octadecyl (C18) column [1]. This is attributed to π-π interactions between the naphthyl ligand and the aromatic analytes [1].

HPLC Stationary Phase Chromatography Separation Science

Intramolecular Charge Transfer in Naphthylsilanes

Quantitative photophysical studies reveal a fundamental difference in the excited-state behavior of naphthylsilanes compared to phenylsilanes [1]. The photochemical reaction of naphthylsilanes originates from an intramolecular charge-transfer (ICT) state, a mechanism not observed in their phenyl counterparts [1].

Photophysics Fluorescence Charge Transfer

1-Naphthyltrimethoxysilane Applications


Thermoplastic & Reworkable Polysilsesquioxanes

This is the primary scenario supported by direct comparative data [1]. Researchers and product developers should procure 1-Naphthyltrimethoxysilane when the goal is to create a polysilsesquioxane with reversible thermoplastic properties and high thermal stability (up to 460 °C). The 1-naphthyl isomer is specifically chosen over the 2-naphthyl isomer because it uniquely resists irreversible curing at 200 °C, ensuring the material remains processable and reworkable [1].

High Refractive Index & Fluorescent Optics

For applications requiring high refractive index (RI) materials, such as light management layers in displays or waveguides in photonic integrated circuits, 1-Naphthyltrimethoxysilane is a strong candidate [1]. The resulting polysilsesquioxane achieves a quantified RI of 1.61 and also exhibits fluorescence, a dual functionality that phenyl-based analogs cannot provide [1]. This makes it a differentiated material for advanced optical engineering [1].

Alternative HPLC Phases for Aromatic Separations

Analytical chemists developing new separation methods should consider 1-Naphthyltrimethoxysilane as a precursor for synthesizing specialty HPLC columns. Evidence shows that naphthyl-functionalized stationary phases offer superior selectivity for aromatic analytes, such as nitro-substituted amino acids and PAHs, when compared to conventional C18 columns [1]. This compound provides a targeted solution for separating complex aromatic mixtures where C18 phases fail to provide adequate resolution [1].

Intramolecular Charge-Transfer Siloxane Networks

Material scientists aiming to design siloxane-based materials with unique optoelectronic properties, such as sensors or molecular probes, should utilize 1-Naphthyltrimethoxysilane. Quantitative studies demonstrate that the naphthyl group facilitates photochemical reactions via an ICT state, a mechanism that is absent in phenylsilanes [1]. This enables the design of materials with distinct fluorescence signatures and photo-switching capabilities not possible with simpler aryl silanes [1].

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